![molecular formula C12H17NO2 B183067 Tert-butyl 3-(aminomethyl)benzoate CAS No. 102638-45-9](/img/structure/B183067.png)
Tert-butyl 3-(aminomethyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the use of tert-butyl groups as protecting groups due to their steric bulk and ease of removal. For example, a practical synthesis method for a dipeptide mimetic with a tert-butyl group has been developed, demonstrating the regioselective functionalization of ring nitrogens and amino groups . Similarly, the synthesis of tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives is achieved through a selective cyclization controlled by lithium coordination and steric hindrance from the tert-butyl ester . These methods could potentially be adapted for the synthesis of tert-butyl 3-(aminomethyl)benzoate.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be complex, as seen in the crystallography study of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, which forms chains of nitroxide to aryl CH contacts and exhibits antiferromagnetic properties . The crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate is stabilized by intermolecular interactions and exhibits a zig-zag arrangement in a dimeric form . These studies highlight the importance of intermolecular interactions in the molecular structure of tert-butyl compounds.
Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of chemical reactions. For instance, 3,5-di-tert-butyl-1,2-benzoquinone is studied for its reactivity with primary amino groups and its oxidative deaminations of amino acids and peptides . The presence of tert-butyl groups can influence the course of reactions, often hindering reactions at certain positions due to steric effects. This information could be relevant when considering the chemical reactions of tert-butyl 3-(aminomethyl)benzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structures and the presence of tert-butyl groups. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate's crystal structure and thermal properties have been characterized, providing insights into its stability and behavior under thermal conditions . The tert-butyl group's steric bulk can also affect the compound's solubility and reactivity, which are important considerations in the analysis of tert-butyl 3-(aminomethyl)benzoate.
Scientific Research Applications
1. Crystallography and Magnetism Studies
Tert-butyl 3-(aminomethyl)benzoate has been studied in the field of crystallography and magnetism. For example, research on related compounds like 3-(N-tert-Butyl-N-aminoxyl)benzoic acid has revealed their ability to form specific crystal structures and exhibit interesting magnetic properties. These studies are significant in understanding the material's antiferromagnetic behavior at lower temperatures and its phase change or competing exchange interactions (Baskett & Lahti, 2005).
2. Asymmetric Synthesis Applications
This compound plays a role in the asymmetric synthesis of various biochemicals. For instance, research has demonstrated its use in the stereoselective synthesis of unsaturated β-amino acid derivatives, highlighting its potential in creating specific molecular configurations for pharmaceutical applications (Davies, Fenwick, & Ichihara, 1997).
3. Molecular Structure and Chemical Analysis
Studies have also focused on analyzing the molecular structure, vibrational spectra, and chemical properties of related compounds like 3,5 di tert butyl 4 hydroxy benzoic acid. These investigations involve quantum chemical calculations and spectroscopy techniques, contributing to a deeper understanding of the compound's molecular behavior and interactions (Mathammal et al., 2016).
4. Organic Synthesis and Pharmaceutical Intermediates
The compound is used in organic synthesis, particularly in creating intermediates for pharmaceuticals. For instance, its derivatives have been used in synthesizing key intermediates of drugs like otamixaban and premafloxacin, illustrating its role in the development of novel therapeutic agents (Sakai, Kawamoto, & Tomioka, 2006).
Safety and Hazards
Tert-butyl 3-(aminomethyl)benzoate is classified as a dangerous substance. It has hazard statements including H302-H312-H315-H318-H332-H335, which indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Relevant Papers Relevant papers on Tert-butyl 3-(aminomethyl)benzoate include studies on its synthesis , its use in the preparation of benzimidazoles and analogs , and its role as a building block for the synthesis of antifolates .
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALKLPHYNWBHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600616 | |
Record name | tert-Butyl 3-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102638-45-9 | |
Record name | 1,1-Dimethylethyl 3-(aminomethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102638-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-aminomethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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